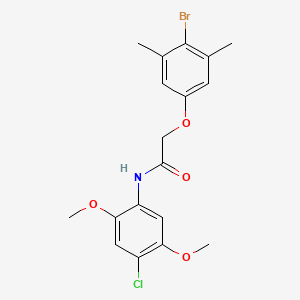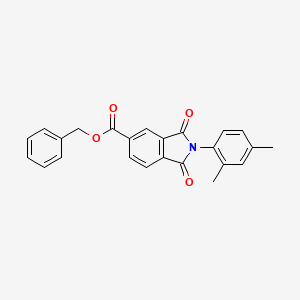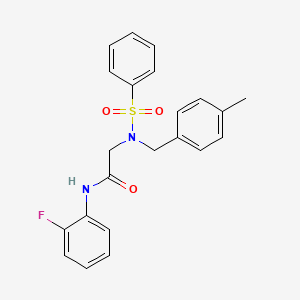![molecular formula C19H19Cl2FN2O3S B3703910 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3703910.png)
4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Overview
Description
4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Sulfonamide Formation: The benzyl intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Pyrrolidine Addition: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction with the sulfonamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Halogen substitutions can occur, especially at the chloro and fluoro positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated derivatives depending on the specific halogen used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound can be used in studies to understand the interaction of sulfonamides with biological targets.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is likely related to its ability to interact with specific enzymes or receptors in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylbenzenesulfonamide
- 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-ethylbenzenesulfonamide
Uniqueness
The presence of the pyrrolidine ring in 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide distinguishes it from other similar compounds. This structural feature can significantly influence its chemical reactivity and biological activity, making it a unique candidate for further research and development.
Properties
IUPAC Name |
4-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O3S/c20-14-6-8-15(9-7-14)28(26,27)24(13-19(25)23-10-1-2-11-23)12-16-17(21)4-3-5-18(16)22/h3-9H,1-2,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAINSPJFZVACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(5-chloropyridin-2-yl)benzamide](/img/structure/B3703830.png)
![2-chloro-5-({[(diphenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3703838.png)


![3-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-4(3H)-quinazolinone](/img/structure/B3703854.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetamide](/img/structure/B3703875.png)
![5-BROMO-2-[3-(1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID](/img/structure/B3703881.png)
![5-Bromo-4-{[6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}-2-ethoxyphenyl acetate](/img/structure/B3703882.png)
![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3703888.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,5-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B3703895.png)
![4-({2-[(3-phenylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3703900.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3703906.png)

